molecular formula C7H12N4O2 B14770705 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide

Cat. No.: B14770705
M. Wt: 184.20 g/mol
InChI Key: SQOZYJLTZMJVCA-UHFFFAOYSA-N
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Description

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles

Uniqueness

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide stands out due to its unique combination of the pyrazole and hydrazide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxyacetohydrazide

InChI

InChI=1S/C7H12N4O2/c1-2-11-4-6(3-9-11)13-5-7(12)10-8/h3-4H,2,5,8H2,1H3,(H,10,12)

InChI Key

SQOZYJLTZMJVCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OCC(=O)NN

Origin of Product

United States

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